molecular formula C11H16O B13329066 3-(4-Methylphenyl)butan-2-ol

3-(4-Methylphenyl)butan-2-ol

Cat. No.: B13329066
M. Wt: 164.24 g/mol
InChI Key: BONMWTYWAIWNKF-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O. It is a secondary alcohol with a phenyl group substituted at the third carbon of the butan-2-ol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methylphenyl)butan-2-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (such as 4-methylbenzaldehyde) to form the desired alcohol . The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 3-(4-Methylphenyl)butan-2-one (ketone) or 3-(4-Methylphenyl)butanoic acid (carboxylic acid).

    Reduction: 3-(4-Methylphenyl)butane.

    Substitution: 3-(4-Methylphenyl)butan-2-yl chloride.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-phenylbutan-2-ol
  • 3-Methyl-3-phenylbutan-2-ol
  • 4-Methyl-2-phenylbutan-2-ol

Uniqueness

3-(4-Methylphenyl)butan-2-ol is unique due to the presence of a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-(4-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H16O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,9-10,12H,1-3H3

InChI Key

BONMWTYWAIWNKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(C)O

Origin of Product

United States

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